molecular formula C25H33N3O4S B2393292 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898415-55-9

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No. B2393292
CAS RN: 898415-55-9
M. Wt: 471.62
InChI Key: NAKJJQJJBRMJSU-UHFFFAOYSA-N
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Description

“N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and biologically active molecules . The compound also includes a mesitylsulfonyl group and a p-tolyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonyl group, and an oxalamide group. The three-dimensional structure would be influenced by these functional groups and their interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The piperidine nitrogen, the sulfonyl group, and the oxalamide group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-substituted derivatives of related compounds involves complex chemical reactions, demonstrating the compound's significance in organic chemistry research for developing new therapeutic agents. For example, Khalid et al. (2016) synthesized a series of N-substituted derivatives demonstrating the compound's flexibility in chemical modifications, which is crucial for its potential biological applications (Khalid et al., 2016).

Antibacterial Activity

The antibacterial properties of related compounds have been studied, showing moderate to significant activity against Gram-negative and Gram-positive bacteria. This suggests potential applications in treating bacterial infections and contributing to the development of new antibiotics (Khalid et al., 2016).

Anticancer Effects

Some derivatives have shown promising anticancer effects, particularly against hepatocellular carcinoma (HCC) cell lines. For example, Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins, highlighting the potential of these compounds in cancer therapy by inducing apoptosis and inhibiting angiogenesis (Eldeeb et al., 2022).

Molecular Interaction Studies

The interaction of related compounds with biological targets has been explored through molecular docking studies, revealing their potential to bind to specific proteins or receptors. This aspect is crucial for drug design, allowing researchers to predict the efficacy and specificity of compounds for therapeutic applications. For instance, compounds have been identified that prevent gp120 binding to CD4, suggesting a new class of HIV-1 entry inhibitors (Zhao et al., 2005).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and more . Further studies could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

N'-(4-methylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-17-8-10-21(11-9-17)27-25(30)24(29)26-13-12-22-7-5-6-14-28(22)33(31,32)23-19(3)15-18(2)16-20(23)4/h8-11,15-16,22H,5-7,12-14H2,1-4H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKJJQJJBRMJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

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